molecular formula C14H31O7P B1145774 Bis(2-butoxyethyl) 2-hydroxyethyl phosphate CAS No. 1477494-86-2

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate

Cat. No.: B1145774
CAS No.: 1477494-86-2
M. Wt: 342.37 g/mol
InChI Key: UQSRKBXTCXVEJL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate triester is systematically named This compound under IUPAC guidelines. The compound belongs to the organophosphate ester family and is characterized by a central phosphorus atom bonded to three organic groups: two 2-butoxyethyl chains and one 2-hydroxyethyl group. Its molecular formula is $$ \text{C}{14}\text{H}{31}\text{O}_{7}\text{P} $$, with a molecular weight of 342.37 g/mol. Key structural features include:

  • A phosphate core ($$ \text{PO}_4 $$) with three ester linkages.
  • Two 2-butoxyethyl substituents ($$ \text{CH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}_3 $$).
  • One 2-hydroxyethyl group ($$ \text{CH}2\text{CH}2\text{OH} $$).

Synonyms include BBOEHEP and bis(2-butoxyethyl) hydroxyethyl phosphate, while its CAS Registry Number is 1477494-86-2 .

Chemical Classification and Relationship to Organophosphate Esters

This compound is classified as a trialkyl phosphate ester , a subset of organophosphate esters (OPEs). OPEs are characterized by a phosphate center bonded to three organic groups, often serving as flame retardants, plasticizers, or hydraulic fluids. This compound triester shares structural similarities with:

  • Tris(2-butoxyethyl) phosphate : A parent compound used in flame retardant formulations.
  • Dialkyl β-hydroxyethyl phosphate triesters : Key intermediates in dynamic covalent networks.

Its hydroxyl group introduces polarity, distinguishing it from fully alkylated OPEs and enabling hydrogen bonding.

Historical Context in Phosphate Chemistry Research

The synthesis of phosphate esters dates to the 19th century, with Voegeli’s 1848 synthesis of triethyl phosphate marking a milestone. This compound triester emerged more recently as a metabolite of tris(2-butoxyethyl) phosphate, reflecting advances in understanding OPE biodegradation. Early 20th-century work by Lossen and Weger on methyl phosphates laid groundwork for modern phosphate ester chemistry, though this specific compound gained attention in the 2010s due to environmental persistence concerns.

Molecular Structure and Isomeric Configurations

The compound’s structure features a tetrahedral phosphorus center with three ester linkages (Figure 1). Potential isomerism arises from:

  • Regioisomerism : Variations in butoxyethyl chain branching.
  • Stereoisomerism : Chirality at phosphorus, though this is rare in triesters due to rapid inversion.

Computational models (e.g., InChIKey UQSRKBXTCXVEJL-UHFFFAOYSA-N) confirm a single dominant conformation in solution.

Registration and Identification Systems

Table 1: Key Identifiers

Identifier Value
CAS Registry Number 1477494-86-2
IUPAC Name This compound
Molecular Formula $$ \text{C}{14}\text{H}{31}\text{O}_{7}\text{P} $$
Molecular Weight 342.37 g/mol
InChI InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14...
SMILES CCCCOCCOP(=O)(OCCO)OCCOCCCC

The compound is cataloged in PubChem (CID 132967161) and regulatory databases (DTXSID201043449).

Properties

CAS No.

1477494-86-2

Molecular Formula

C14H31O7P

Molecular Weight

342.37 g/mol

IUPAC Name

bis(2-butoxyethyl) 2-hydroxyethyl phosphate

InChI

InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3

InChI Key

UQSRKBXTCXVEJL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(=O)(OCCO)OCCOCCCC

Synonyms

Bis(2-butoxyethyl) 2-Hydroxyethyl Ester Phosphoric Acid; 

Origin of Product

United States

Preparation Methods

Stepwise Esterification Process

Phosphorus oxychloride reacts with alcohols in a graded manner due to the varying reactivity of its three chlorine atoms. For the target compound, the synthesis proceeds as follows:

  • Formation of Dichloride Intermediate :
    POCl₃ reacts with two equivalents of 2-butoxyethanol under controlled temperatures (0–10°C) to replace two chlorine atoms, yielding bis(2-butoxyethyl) phosphorodichloridate:

    POCl3+2C4H9OCH2CH2OH(C4H9OCH2CH2O)2P(O)Cl+2HCl\text{POCl}_3 + 2\,\text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{(C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{O})_2\text{P(O)Cl} + 2\,\text{HCl}

    This step is exothermic and requires slow alcohol addition to mitigate side reactions such as thermal decomposition.

  • Final Substitution with 2-Hydroxyethanol :
    The dichloride intermediate reacts with 2-hydroxyethanol at elevated temperatures (40–70°C) to replace the remaining chlorine atom:

    (C4H9OCH2CH2O)2P(O)Cl+HOCH2CH2OH(C4H9OCH2CH2O)2P(O)OCH2CH2OH+HCl\text{(C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{O})_2\text{P(O)Cl} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{(C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{O})_2\text{P(O)OCH}_2\text{CH}_2\text{OH} + \text{HCl}

    Anhydrous conditions are critical to prevent hydrolysis of the phosphate intermediate.

Catalytic Systems

A composite catalyst system comprising aluminum chloride (AlCl₃), 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate (NH₄VO₃) significantly enhances reaction efficiency. The catalyst achieves the following:

  • AlCl₃ : Acts as a Lewis acid to polarize the P–Cl bond, facilitating nucleophilic attack by alcohols.

  • Ionic Liquid (1-ethyl-3-methylimidazole fluoroform sulfonate) : Stabilizes intermediates and reduces activation energy.

  • NH₄VO₃ : Functions as a redox catalyst, accelerating chloride displacement.

Optimization of Reaction Conditions

Industrial-scale production requires balancing reaction time, temperature, and reagent stoichiometry. Data from analogous syntheses (e.g., bis(2-ethylhexyl) phosphate) provide actionable insights:

Temperature and Time Profiling

ParameterStage 1 (0–10°C)Stage 2 (15–25°C)Stage 3 (40–70°C)
Duration (h) 0.5–1.51–31–4
Key Process Alcohol additionHCl removalEsterification
Yield Impact HighModerateCritical

Maintaining low temperatures during initial alcohol addition minimizes side reactions, while higher temperatures in later stages drive esterification to completion.

Stoichiometric Ratios

A molar ratio of POCl₃ to total alcohol (2-butoxyethanol + 2-hydroxyethanol) of 1:3 is theoretically required. However, industrial practices employ a 10–20% excess of alcohols to compensate for volatility and incomplete reactions:

POCl3:2-butoxyethanol:2-hydroxyethanol=1:2.2:1.1\text{POCl}_3 : \text{2-butoxyethanol} : \text{2-hydroxyethanol} = 1 : 2.2 : 1.1

This ensures >95% conversion of POCl₃ to the triester.

Purification and Isolation

Post-synthesis purification involves:

  • Neutralization : Adding NaOH solution (20–60% w/w) to neutralize residual HCl and unreacted POCl₃.

  • Washing : Sequential washes with water and brine to remove ionic by-products.

  • Distillation : Vacuum distillation at 100–120°C (0.1–1 mmHg) isolates the triester from diesters and unreacted alcohols.

Typical yields range from 80–85% on an industrial scale, with purity exceeding 98% as confirmed by gas chromatography.

Comparative Analysis with Related Compounds

The synthesis of this compound triester shares similarities with other phosphate esters but differs in alcohol selectivity and catalyst requirements:

CompoundKey AlcoholsCatalyst SystemYield (%)
Bis(2-ethylhexyl) phosphate2-ethylhexanolAlCl₃ + ionic liquid82–88
Tri(2-butoxyethyl) phosphate2-butoxyethanolMgCl₂75–80
Target compound 2-butoxyethanol + ethylene glycolAlCl₃ + NH₄VO₃80–85

The use of redox-active NH₄VO₃ in the target synthesis improves chloride displacement kinetics compared to conventional MgCl₂ catalysts.

Challenges and Mitigation Strategies

Hydrolysis Risks

Phosphate triesters are susceptible to hydrolysis, especially under acidic or alkaline conditions. Strategies include:

  • Anhydrous Solvents : Using dried toluene or hexane as reaction media.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon to exclude moisture.

By-Product Formation

Diesters and monoesters may form if alcohol addition is miscontrolled. Remedies include:

  • Stepwise Alcohol Addition : Prioritizing 2-butoxyethanol before 2-hydroxyethanol.

  • Real-Time Monitoring : Using FTIR to track P–Cl bond disappearance .

Chemical Reactions Analysis

Types of Reactions: Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.

    Reduction: This reaction can result in the formation of simpler alcohols and phosphates.

    Substitution: This reaction can occur with halogens or other nucleophiles, leading to the formation of substituted phosphates[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Common reagents include and such as and [][3].

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Simpler alcohols and phosphates.

    Substitution: Substituted phosphates[][3].

Scientific Research Applications

Industrial Applications

1. Flame Retardants
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate triester is primarily utilized as a flame retardant in various materials, including plastics and textiles. Its effectiveness in reducing flammability makes it a valuable additive in manufacturing processes where fire safety is paramount.

Case Study : In a study examining the efficacy of organophosphate flame retardants, it was found that compounds like this compound triester exhibited significant flame-retardant properties when incorporated into polymer matrices, enhancing their resistance to ignition and spread of fire .

2. Plasticizers
This compound also serves as a plasticizer, improving the flexibility and durability of polymer materials. Its low volatility and compatibility with various resins make it an ideal candidate for use in flexible PVC applications.

Data Table: Properties as a Plasticizer

PropertyValue
Glass Transition TemperatureReduced by up to 20 °C
Migration RateLow (<1% over 6 months)
CompatibilityHigh with PVC and other polymers

Environmental Applications

1. Biodegradation Studies
Research indicates that this compound triester can undergo biodegradation in environmental settings. Studies have shown that microbial communities can metabolize this compound, reducing its potential toxicity in ecosystems.

Case Study : A study conducted on the biodegradation of organophosphate esters revealed that this compound triester was effectively broken down by specific bacterial strains, demonstrating its potential for environmental remediation .

Health and Safety Considerations

Despite its applications, there are concerns regarding the health impacts associated with exposure to organophosphate compounds. Research has indicated that metabolites of this compound triester can act as agonists for certain nuclear receptors, potentially influencing endocrine functions . Continuous monitoring and assessment are crucial to ensure safety in environments where this compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

BBOEHEP belongs to the OPE family, which includes compounds with varying alkyl, aryl, or halogenated substituents. Key analogues are compared below:

Table 1: Comparative Properties of BBOEHEP and Related Compounds
Compound (CAS) Structure Primary Use Toxicity Profile Environmental Persistence
BBOEHEP (1477494-86-2) Two 2-butoxyethyl, one 2-hydroxyethyl Metabolite of TBOEP; flame retardant Higher bioaccumulation in liver/fish Moderate; hydroxylation enhances degradation
TBOEP (78-51-3) Three 2-butoxyethyl groups Flame retardant (viscose fibers) Moderate acute toxicity; reprotoxicant High; resistant to hydrolysis
Tris(2-chloroethyl) phosphate (TCEP) (115-96-8) Three chloroethyl groups Flame retardant, plasticizer Carcinogenic (IARC Group 2A) High; persistent in dust
Tris(2-chloroisopropyl) phosphate (TCIPP) (13674-84-5) Three chloroisopropyl groups Flame retardant, furniture foam Endocrine disruption High; detected in indoor dust
Diphenyl phosphate (DPHP) (838-85-7) Two phenyl groups TPHP metabolite; industrial additive Higher neurotoxicity than TPHP Moderate; ubiquitous in sediments

Toxicity and Bioaccumulation

  • BBOEHEP vs. TBOEP: BBOEHEP exhibits higher bioaccumulation in biological tissues (e.g., human liver and fish) compared to TBOEP, likely due to its hydroxyl group facilitating interactions with biomolecules .
  • BBOEHEP vs.
  • BBOEHEP vs. DPHP: DPHP, a metabolite of triphenyl phosphate (TPHP), is more neurotoxic than its parent compound .

Environmental Behavior

  • Degradation Pathways : BBOEHEP is primarily formed via hydroxylation of TBOEP, whereas chlorinated OPEs like TCEP degrade into more stable diesters .
  • Persistence : TBOEP resists hydrolysis, leading to prolonged environmental presence, while BBOEHEP’s hydroxyl group may enhance biodegradability in aquatic systems .
  • Human Exposure : BBOEHEP and TBOEP are detected in indoor dust (e.g., hotels and offices), with higher exposure risks for children and occupational workers .

Biological Activity

Chemical Identity
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester, commonly referred to as BBOEHEP, is a phosphate ester with the molecular formula C14H31O7PC_{14}H_{31}O_{7}P and a molecular weight of 342.36 g/mol. It is primarily utilized as a flame retardant and is part of a broader category of organophosphate esters (OPEs) that have garnered attention due to their potential biological effects and environmental persistence.

BBOEHEP, like other organophosphate esters, exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : Organophosphates are known to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic junctions. This can result in neurotoxic effects, including muscle spasms and respiratory failure.
  • Hormonal Disruption : Studies indicate that certain organophosphate esters can disrupt endocrine function, affecting hormone levels and reproductive health in both animal models and potentially humans .

Toxicological Profiles

The toxicological profile of BBOEHEP includes:

  • Acute Toxicity : Research indicates that high doses can lead to symptoms such as ataxia, salivation, and respiratory distress in rodent models. The oral LD50 for similar compounds within the phosphate ester family ranges from 1,260 to 5,800 mg/kg depending on the specific compound and species tested .
  • Chronic Effects : Long-term exposure has been associated with liver and kidney toxicity. In occupational studies, workers exposed to phosphate esters exhibited abnormal liver function tests, although specific data on BBOEHEP remains scarce .

Biotransformation and Metabolism

BBOEHEP is metabolized in vivo into various hydroxylated metabolites. Biomonitoring studies have identified urinary metabolites such as bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) as biomarkers for exposure assessment . These metabolites are typically detected following exposure to triester compounds like tris(2-butoxyethyl) phosphate (TBOEP), indicating rapid metabolism and elimination processes in humans .

Occupational Exposure

A notable case study involved workers at a chemical manufacturing plant where exposure levels of BBOEHEP were monitored. Health evaluations revealed elevated liver enzymes among exposed workers compared to non-exposed controls, suggesting potential hepatotoxicity associated with long-term exposure to organophosphate esters .

Environmental Impact

Research conducted in mangrove wetlands highlighted the persistence of organophosphate triesters, including BBOEHEP. The study assessed the distribution and transformation products within the ecosystem, indicating significant bioaccumulation potential and ecological risks associated with these compounds .

Table 1: Toxicological Data for Organophosphate Esters

CompoundOral LD50 (mg/kg)Primary Effects
This compound TriesterNot specifically reportedNeurotoxicity, hepatotoxicity
Tris(2-butoxyethyl) phosphate (TBOEP)1,500 - 5,000Neurotoxicity, endocrine disruption
Tributyl phosphate (TBP)3,000 - 5,000Hepatotoxicity

Table 2: Urinary Metabolites of BBOEHEP

MetaboliteDetection Rate (%)Median Concentration (µg/L)
Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP)800.16
Other hydroxylated metabolitesVariesVaries

Q & A

Basic: What analytical techniques are recommended for characterizing Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the triester backbone and substituent groups.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, particularly using High-Resolution MS (HRMS) for precise identification.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., phosphate ester, hydroxyl, and ether linkages).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification of impurities.
    Reference spectral libraries (e.g., PubChem) for cross-validation, as highlighted in studies on analogous organophosphates .

Basic: What precautions are necessary for safe handling in laboratory settings?

While acute hazards are not classified (GHS), methodological precautions include:

  • Ventilation : Use fume hoods to minimize inhalation exposure during synthesis or handling.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store in sealed containers at 2–8°C in干燥, dark conditions to prevent hydrolysis or thermal degradation .
  • Waste Disposal : Avoid release into waterways; collect waste for incineration or specialized treatment per local regulations .

Advanced: How can researchers design experiments to investigate thermal decomposition pathways?

A factorial design approach (e.g., varying temperature, oxygen levels) is recommended:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss and identify decomposition temperature thresholds.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., 2-butoxyethanol, ethylene oxide).
  • Differential Scanning Calorimetry (DSC) : Measure enthalpy changes during decomposition.
    Reference thermal stability data from SDS, which notes toxic gas emission risks at elevated temperatures .

Advanced: How to resolve discrepancies in reported ecotoxicological data?

Contradictions may arise from differing test models or environmental conditions. Mitigation strategies include:

  • Comparative Studies : Test across multiple models (e.g., Daphnia magna, algae) under standardized OECD protocols.
  • Metabolite Analysis : Quantify hydrolysis products (e.g., 2-hydroxyethyl phosphate) to assess bioaccumulation potential.
  • Environmental Simulation : Use microcosms to mimic natural aquatic systems, accounting for pH and microbial activity .

Advanced: What computational methods predict interactions with biological systems?

  • Molecular Docking : Simulate binding affinities with acetylcholinesterase (AChE) or other target enzymes to assess neurotoxic potential.
  • Molecular Dynamics (MD) : Model membrane permeability and interactions with lipid bilayers.
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate machine learning to optimize reaction conditions and toxicity predictions .

Basic: How do solubility properties influence experimental design?

The compound’s limited water solubility (logP ~4.2) necessitates:

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) for homogeneous reaction conditions.
  • Dispersion Techniques : Emulsify with surfactants for aqueous-phase studies.
  • Partition Coefficient Analysis : Measure octanol-water distribution to predict environmental fate .

Advanced: How to integrate this compound into flame-retardant polymer matrices?

  • Compatibilization Studies : Assess miscibility with polymers (e.g., polyurethane, epoxy resins) using Scanning Electron Microscopy (SEM) and Differential Scanning Calorimetry (DSC).
  • Flame Retardancy Testing : Conduct UL-94 vertical burning tests and cone calorimetry to evaluate heat release rates.
  • Synergistic Additives : Combine with nanoclays or silica to enhance flame inhibition while minimizing plasticization .

Basic: What are the critical parameters for optimizing synthesis yields?

  • Stoichiometry : Maintain a 3:1 molar ratio of 2-butoxyethanol to phosphoryl chloride.
  • Catalysis : Use triethylamine or DMAP to accelerate esterification.
  • Reaction Monitoring : Track pH and intermediate formation via thin-layer chromatography (TLC) .

Advanced: How to assess long-term stability under varying storage conditions?

  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC and NMR.
  • Light Exposure Tests : Use UV chambers to evaluate photolytic decomposition pathways.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Advanced: What methodologies validate the absence of genotoxic metabolites?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.
  • Comet Assay : Quantify DNA damage in mammalian cell lines (e.g., HepG2).
  • Metabolomics : Use LC-MS/MS to identify and quantify reactive metabolites (e.g., phosphorylated nucleophiles) .

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